Carbamothioic acid, dimethyl-, S-methyl ester
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Overview
Description
Carbamothioic acid, dimethyl-, S-methyl ester is a chemical compound with the molecular formula C4H9NS2 and a molecular weight of 135.251 g/mol . It is also known by other names such as Carbamic acid, dimethyldithio-, methyl ester, and Methyl dimethyldithiocarbamate . This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Carbamothioic acid, dimethyl-, S-methyl ester typically involves the reaction of dimethylamine with carbon disulfide, followed by methylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate dimethyldithiocarbamate, which is then methylated using methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Carbamothioic acid, dimethyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Carbamothioic acid, dimethyl-, S-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Carbamothioic acid, dimethyl-, S-methyl ester involves its interaction with various molecular targets. The sulfur-containing functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Carbamothioic acid, dimethyl-, S-methyl ester can be compared with other similar compounds such as:
- Carbamothioic acid, dimethyl-, S-phenyl ester
- Carbamothioic acid, N,N-dimethyl-, S-methyl ester
- Dimethyldithiocarbamic acid methyl ester
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of sulfur and methyl groups in this compound contributes to its distinct properties and applications .
Properties
CAS No. |
3013-02-3 |
---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
S-methyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C4H9NOS/c1-5(2)4(6)7-3/h1-3H3 |
InChI Key |
GCOMUEMCOXVZNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC |
Origin of Product |
United States |
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